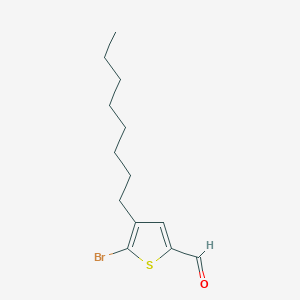
5-Bromo-4-octylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-octylthiophene-2-carbaldehyde is an organic compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic electronics and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-octylthiophene-2-carbaldehyde typically involves the bromination of 4-octylthiophene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step often employs the Vilsmeier-Haack reaction, where the brominated thiophene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether or organolithium reagents (RLi) in hexane.
Major Products
Oxidation: 5-Bromo-4-octylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-octylthiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-octylthiophene-2-carbaldehyde is used in several scientific research applications:
Organic Electronics: It is a precursor for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Its derivatives are used in the development of semiconducting materials with applications in sensors and flexible electronics.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the design of molecules with biological activity.
Chemical Research: It serves as a building block for the synthesis of more complex thiophene-based compounds used in various chemical studies.
Mechanism of Action
The mechanism of action of 5-Bromo-4-octylthiophene-2-carbaldehyde in its applications is primarily related to its electronic properties. The presence of the bromine atom and the formyl group influences the electron density on the thiophene ring, making it suitable for use in conjugated systems. In organic electronics, the compound’s ability to participate in π-conjugation enhances the charge transport properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the octyl group, affecting its solubility and electronic properties.
4-Bromo-5-octylthiophene-2-carbaldehyde: An isomer with the bromine and formyl groups in different positions, leading to different reactivity and applications.
5-Bromo-4-hexylthiophene-2-carbaldehyde:
Uniqueness
5-Bromo-4-octylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the long octyl chain, which confer specific solubility and electronic properties. These features make it particularly valuable in the synthesis of materials for organic electronics, where solubility and charge transport are critical factors.
Properties
Molecular Formula |
C13H19BrOS |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
5-bromo-4-octylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS/c1-2-3-4-5-6-7-8-11-9-12(10-15)16-13(11)14/h9-10H,2-8H2,1H3 |
InChI Key |
AXFPJUYNPRDNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
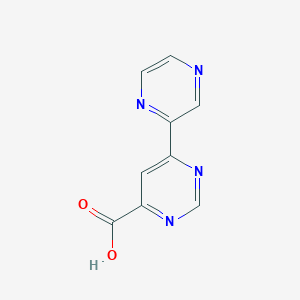
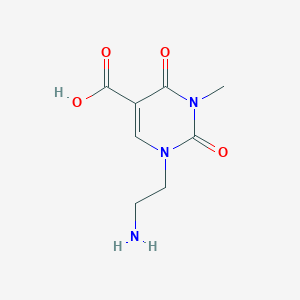
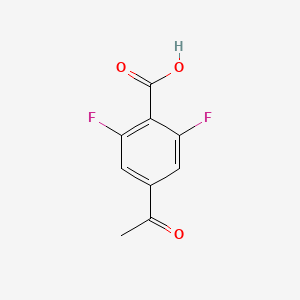
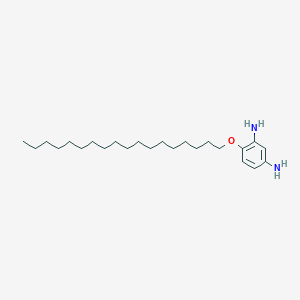
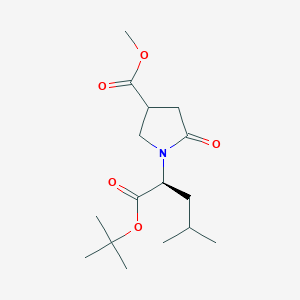
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
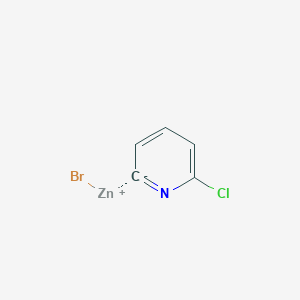

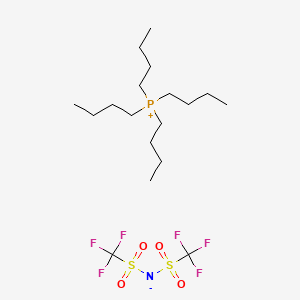
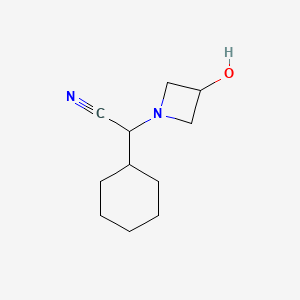
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)

